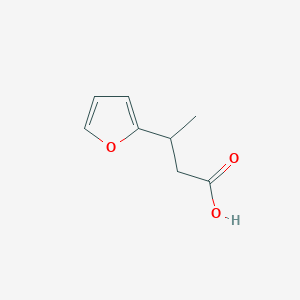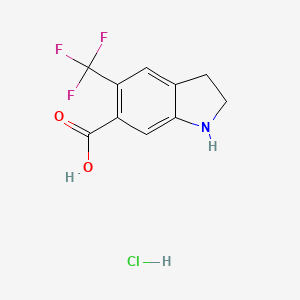![molecular formula C25H21FN6O2 B2997995 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-10-7](/img/structure/B2997995.png)
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s functional groups and overall structure, which can often give clues about its properties and reactivity.
Synthesis Analysis
This would involve looking at how the compound can be synthesized from available starting materials, considering factors like yield, cost, and environmental impact.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR, and IR spectroscopy can be used to determine the compound’s detailed 3D structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can help in understanding its behavior and potential uses.Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds related to 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their potential in treating cancer and microbial infections. For example, derivatives of triazolopyrimidines exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2, comparable to those of standard drugs like 5-fluorouracil. Additionally, some derivatives also demonstrated significant antimicrobial activity, highlighting their potential as dual-purpose therapeutic agents (Riyadh, 2011).
Synthesis and Chemical Properties
The synthesis and characterization of novel fluorinated pyrimidine derivatives, including triazolopyrimidines, have been a subject of interest due to their promising biological activities and potential application in developing new therapeutic agents. Researchers have explored various synthetic routes to produce these compounds, detailing their chemical properties and potential as antimycobacterial agents, among other uses (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Anticancer Agents
The modification of triazolopyrimidines to enhance their anticancer properties has been investigated, focusing on overcoming multidrug resistance and identifying compounds with potent antiproliferative activities. This research contributes to the development of novel cancer therapies by exploring the structure-activity relationships and mechanisms of action of these compounds (Zhang et al., 2007).
Supramolecular Chemistry
Triazolopyrimidines and related compounds have been explored for their utility in supramolecular chemistry, specifically in the formation of hydrogen-bonded supramolecular assemblies. These studies investigate the potential of these compounds to act as ligands in co-crystallization processes, leading to the development of novel materials with specific properties (Fonari et al., 2004).
Fluorescent Probes
The development of functional fluorophores based on pyrazolopyrimidines highlights the application of these compounds in creating fluorescent probes. Such probes could be used in biological and environmental sensing, leveraging the photophysical properties of pyrazolopyrimidines to detect relevant species with high specificity and sensitivity (Castillo, Tigreros, & Portilla, 2018).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards, as well as appropriate handling and disposal procedures.
Future Directions
Based on all the above information, researchers could suggest potential applications for the compound and areas for future research.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-11-13-27-14-12-16)32-25(28-15)30-23(31-32)17-7-9-18(26)10-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGSEGICRJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

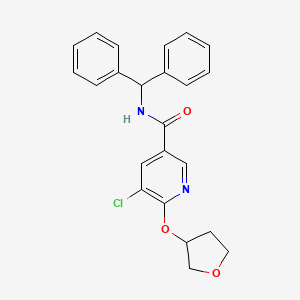
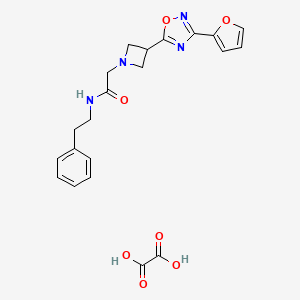
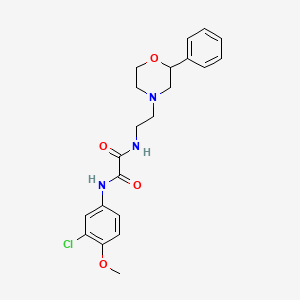
![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
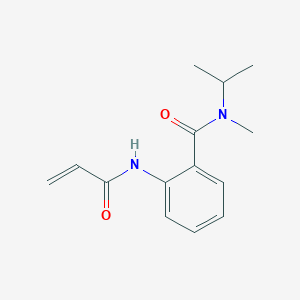
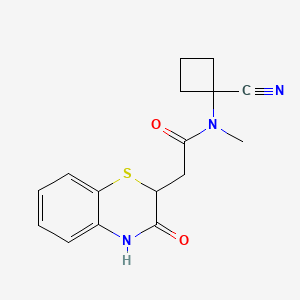
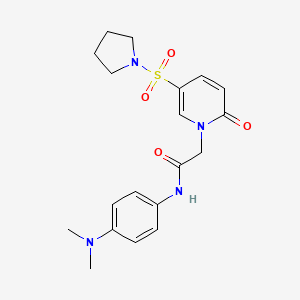
![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
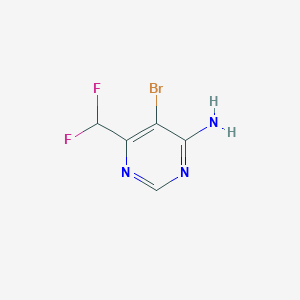
![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)
